molecular formula C17H14Cl2N2O2 B5733286 3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B5733286
M. Wt: 349.2 g/mol
InChI Key: GHHQIEVVFKUHGI-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzohydrazide with 2,4-dimethylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidone: Another compound with a similar dichlorophenyl group but different heterocyclic ring.

    2,4-dichlorophenyl 2-methyl-3-nitrobenzoate: Contains the dichlorophenyl group but with different functional groups and applications.

Uniqueness

3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to its specific combination of the oxadiazole ring and the dichlorophenyl and dimethylphenoxy groups

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-10-3-6-15(11(2)7-10)22-9-16-20-17(21-23-16)13-5-4-12(18)8-14(13)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQIEVVFKUHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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